6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
6-Chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound featuring a chromeno-oxazinone core substituted with chlorine atoms, methyl groups, and a 2-chlorobenzyl moiety. Its structure combines a fused chromene ring system with an oxazinone ring, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C20H17Cl2NO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
6-chloro-9-[(2-chlorophenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H17Cl2NO3/c1-11-12(2)20(24)26-18-14(11)7-17(22)19-15(18)9-23(10-25-19)8-13-5-3-4-6-16(13)21/h3-7H,8-10H2,1-2H3 |
InChI Key |
CYIMQYXGTXTWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with a suitable chromene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison
- Chlorine vs.
- Methyl vs. Propyl Groups : The 3,4-dimethyl configuration in the target compound reduces steric bulk compared to 4-propyl analogs, possibly improving membrane permeability .
Physicochemical Properties
Melting points and solubility vary with substituents. For example:
Table 2: Thermal and Spectral Data
Biological Activity
The compound 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, which have garnered interest in pharmacological research. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit various biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that related compounds possess significant antimicrobial properties against a range of pathogens.
- Antioxidant Activity : The ability to scavenge free radicals has been documented in similar oxazine derivatives.
- Anti-inflammatory Effects : Compounds with structural similarities have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted on a series of oxazine derivatives revealed that certain structural modifications enhance antimicrobial efficacy. The compound was tested against various bacterial strains using the disk diffusion method. Results indicated that it exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results demonstrated that the compound effectively scavenged free radicals in a concentration-dependent manner.
| Concentration (µg/mL) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Anti-inflammatory Activity
In vitro studies showed that the compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value for NO production inhibition was found to be 30 µM.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The oxazine ring may interact with enzymes involved in inflammatory pathways.
- Membrane Disruption : Antimicrobial effects could result from disruption of bacterial cell membranes.
- Radical Scavenging : The presence of electron-rich moieties facilitates interaction with free radicals.
Case Studies
A notable case study involved the synthesis and evaluation of several oxazine derivatives where the target compound was included. The study highlighted its potential as an anti-inflammatory agent with low cytotoxicity against normal human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
